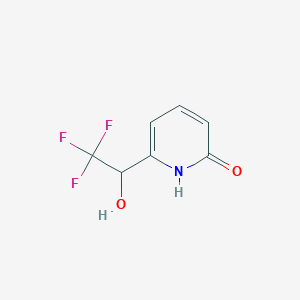

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone ring substituted with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2,2,2-trifluoroacetaldehyde with a suitable pyridinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . The trifluoromethyl group enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

6-Methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)-3-pyridinol: Similar structure but with a methyl group instead of a hydroxyl group.

Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: Contains a phosphonate group, used in different applications.

Uniqueness

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group on a pyridinone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory effects, cytotoxicity profiles, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridinone core substituted with a trifluoro-1-hydroxyethyl group. Its structural characteristics contribute to its biological activity, particularly in modulating various biochemical pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced microglial cells. Specifically, it inhibited the transcription levels of these cytokines and decreased the overproduction of inflammatory mediators like nitric oxide (NO) .

Mechanism of Action :

The anti-inflammatory effects are attributed to the inhibition of key signaling pathways. The compound modulates inflammation by affecting the phosphorylation and nuclear translocation of signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT3 .

Cytotoxicity Profiles

Cytotoxicity assessments indicate that this compound exhibits low toxicity across various cell lines. For instance, in studies involving human dopaminergic neuronal precursor cells treated with neurotoxic agents like 6-hydroxydopamine (6-OHDA), the compound showed protective effects without inducing significant cytotoxicity .

Data Table: Summary of Biological Activities

Case Study 1: Neuroinflammation

In a controlled study involving microglial cells exposed to LPS, treatment with this compound resulted in a marked decrease in inflammatory cytokine production. This suggests its potential utility in treating neuroinflammatory conditions such as Alzheimer's disease or multiple sclerosis.

Case Study 2: Parkinson’s Disease Model

In another investigation focusing on Parkinson's disease models using LUHMES cells treated with neurotoxins (6-OHDA), the compound provided significant neuroprotection. The results indicated that it could mitigate oxidative stress-induced apoptosis while maintaining cellular viability .

Properties

IUPAC Name |

6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNPQZBANUULCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.